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Compound of Interest

Compound Name: Hexamethylphosphoramide-d18

Cat. No.: B1605895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

Hexamethylphosphoramide-d18 (HMPA-d18). Due to the limited availability of direct

experimental data for the deuterated compound, this document synthesizes information on the

thermodynamic properties of non-deuterated Hexamethylphosphoramide (HMPA) and

discusses the established principles of deuterium isotope effects to estimate the properties of

HMPA-d18.

Core Thermodynamic Properties
A complete set of experimentally determined thermodynamic properties for

Hexamethylphosphoramide (HMPA) is not readily available in the public domain literature. The

following table summarizes the available data for HMPA and provides estimated values for

HMPA-d18 based on known deuterium isotope effects.

Table 1: Summary of Thermodynamic Properties
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Thermodynamic
Property

Symbol
Hexamethylphosph
oramide (HMPA)

Hexamethylphosph
oramide-d18
(HMPA-d18)
(Estimated)

Standard Molar

Enthalpy of Formation

(liquid)

ΔfH°(l) Data not available Data not available

Standard Molar

Entropy (liquid)
S°(l) Data not available Data not available

Gibbs Free Energy of

Formation (liquid)
ΔfG°(l) Data not available Data not available

Liquid Phase Heat

Capacity (at 298.15 K)
Cp,liquid 321.3 J/mol·K[1]

Slightly higher than

HMPA

Enthalpy of

Vaporization
ΔHvap Data not available

Slightly higher than

HMPA

Note: The standard enthalpy of formation is a critical missing value required for the calculation

of the Gibbs free energy of formation. Extensive searches of available scientific literature and

databases did not yield an experimentally determined or computationally predicted value for

this property for HMPA.

Deuterium Isotope Effects on Thermodynamic
Properties
The substitution of hydrogen with deuterium in a molecule leads to predictable changes in its

thermodynamic properties, primarily due to the difference in mass and the resulting lower zero-

point energy of C-D bonds compared to C-H bonds.

Heat Capacity (Cp): Deuterated compounds generally exhibit a slightly higher molar heat

capacity than their non-deuterated counterparts. This is attributed to the lower vibrational

frequencies of the C-D bonds, which can be excited at lower temperatures, thus contributing

more to the heat capacity.
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Enthalpy of Vaporization (ΔHvap): The enthalpy of vaporization of a deuterated compound is

typically slightly higher than that of the corresponding non-deuterated compound. This is

because the intermolecular forces in the liquid phase are slightly stronger for the deuterated

species due to the lower amplitude of the C-D bond vibrations, leading to less effective

averaging of intermolecular interactions.

Enthalpy of Formation (ΔfH°): The enthalpy of formation of a deuterated compound is

generally slightly more negative (more exothermic) than that of its non-deuterated analog.

This is a direct consequence of the lower zero-point energy of the C-D bonds.

Molar Entropy (S°): The standard molar entropy of a deuterated compound is typically

slightly lower than that of its non-deuterated counterpart. This is mainly due to the lower

vibrational frequencies of the C-D bonds, which leads to a smaller vibrational contribution to

the total entropy.

Logical Relationship of Isotope Effects on Gibbs Free Energy

Deuterium Substitution Effects Impact on Thermodynamic Properties

Overall Thermodynamic Consequence

Lower Zero-Point Energy
of C-D vs. C-H bonds
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ΔfH° becomes
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ΔfG° becomes
slightly more negative
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 (ΔG = ΔH - TΔS)

 (ΔG = ΔH - TΔS)
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Caption: Impact of deuterium substitution on thermodynamic properties.
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Experimental Protocols
The determination of the thermodynamic properties of liquid organic compounds like

Hexamethylphosphoramide-d18 involves several key experimental techniques.

Determination of Enthalpy of Formation via Bomb
Calorimetry
The standard enthalpy of formation (ΔfH°) of a compound is typically determined indirectly from

its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Methodology:

Sample Preparation: A precisely weighed sample of the liquid (e.g., HMPA-d18) is

encapsulated in a combustible container of known heat of combustion. For volatile liquids,

special handling techniques are required to prevent evaporation.

Bomb Assembly: The capsule is placed in the crucible inside the bomb. A fuse wire is

attached to the electrodes, making contact with the sample. A small, known amount of water

is added to the bomb to ensure that all water formed during combustion is in the liquid state.

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to

approximately 30 atm.

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's

insulated container. The system is allowed to reach thermal equilibrium.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water is recorded at regular intervals before, during,

and after combustion until a constant temperature is reached.

Calculation: The heat released during combustion is calculated from the temperature rise

and the heat capacity of the calorimeter system (which is predetermined by combusting a

standard substance like benzoic acid). Corrections are made for the heat of combustion of

the capsule and the fuse wire, and for the formation of any side products like nitric acid. The

standard enthalpy of combustion is then used to calculate the standard enthalpy of formation

using Hess's Law.
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Experimental Workflow for Bomb Calorimetry
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Caption: Workflow for determining enthalpy of formation.

Determination of Heat Capacity via Differential Scanning
Calorimetry (DSC)
The liquid phase heat capacity (Cp,liquid) can be accurately measured using a Differential

Scanning Calorimeter (DSC).

Methodology:

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using

standard reference materials.

Sample Preparation: A small, accurately weighed sample of the liquid (e.g., HMPA-d18) is

hermetically sealed in a sample pan. An empty pan is used as a reference.

Measurement Procedure: The following three scans are performed under a controlled

nitrogen atmosphere:

Baseline Scan: An empty sample pan and an empty reference pan are heated at a

constant rate over the desired temperature range to obtain a baseline heat flow.

Reference Material Scan: A standard material with a known heat capacity (e.g., sapphire)

is placed in the sample pan and heated under the same conditions.

Sample Scan: The sample pan containing the liquid is heated under the same conditions.

Calculation: The heat capacity of the sample at a given temperature is calculated by

comparing the heat flow signals from the three scans using the following equation:

Cp,sample = ( (DSCsample - DSCbaseline) / (DSCreference - DSCbaseline) ) *

(massreference / masssample) * Cp,reference

Experimental Workflow for DSC Heat Capacity Measurement
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Caption: Workflow for DSC heat capacity measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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